Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

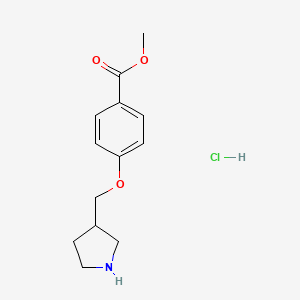

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a methyl ester group attached to a benzoic acid derivative that has been substituted at the para position with a complex side chain containing both methoxy and pyrrolidine functionalities.

The structural representation reveals a sophisticated molecular framework comprising several distinct functional domains. The core structure consists of a benzene ring bearing a carboxylate ester group at position 1 and a methoxy-linked pyrrolidine substituent at position 4. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, is connected to the benzoate moiety through a methoxy bridge (-O-CH₂-) attached at the 3-position of the pyrrolidine ring.

The hydrochloride salt form indicates that the compound exists as an ionic species, with the nitrogen atom in the pyrrolidine ring protonated and associated with a chloride counterion. This salt formation significantly influences the compound's physicochemical properties, particularly its solubility characteristics and stability profile in aqueous environments.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₃H₁₈ClNO₃. This formula encompasses thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, providing a comprehensive elemental composition that reflects the compound's structural complexity.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon (C) | 13 | 57.5% |

| Hydrogen (H) | 18 | 6.7% |

| Chlorine (Cl) | 1 | 13.0% |

| Nitrogen (N) | 1 | 5.2% |

| Oxygen (O) | 3 | 17.7% |

The molecular weight of this compound is 271.74 grams per mole. This molecular weight calculation incorporates the contribution of all constituent atoms, including the hydrochloride salt component, which adds approximately 36.5 atomic mass units to the parent compound through the addition of hydrogen chloride.

The molecular weight distribution analysis reveals that the organic component contributes the majority of the mass, with the pyrrolidine ring system accounting for approximately 70 atomic mass units, the benzoate moiety contributing roughly 136 atomic mass units, and the methoxy linker adding 31 atomic mass units. The hydrochloride salt formation represents about 13.4% of the total molecular weight, reflecting the significant impact of salt formation on the compound's overall mass characteristics.

Synonym Development and Registry Number Cross-Referencing

This compound is documented under several systematic and trade synonyms that facilitate its identification across different chemical databases and regulatory systems. The primary synonym methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride represents the most commonly encountered alternative nomenclature.

Additional synonyms include methyl 4-[(pyrrolidin-3-yl)methoxy]benzoate hydrochloride, which emphasizes the specific connectivity pattern between the pyrrolidine ring and the benzoate core through the methoxy bridge. This variation in nomenclature reflects different approaches to describing the same molecular connectivity while maintaining chemical accuracy.

Table 2: Registry Numbers and Database Identifiers

The compound's registry in the PubChem database under Compound Identification Number 56830340 provides a standardized reference point for accessing comprehensive chemical and biological data. This numerical identifier serves as a unique fingerprint that distinguishes this specific compound from structurally related analogs and isomers within the broader family of pyrrolidine-containing benzoate derivatives.

Cross-referencing efforts reveal that this compound is part of a larger family of structurally related molecules, including methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride and various positional isomers that differ in the location of functional group attachments. These structural relationships are important for understanding the compound's position within the broader landscape of pharmaceutical intermediates and research chemicals.

Properties

IUPAC Name |

methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-2-4-12(5-3-11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIZUOYGSSYGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine and methanol in the presence of a suitable catalyst. The reaction proceeds through esterification and subsequent formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Anticancer Research

Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structural frameworks can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may interfere with cell cycle regulation and induce apoptosis in cancer cells. This is particularly relevant in the development of targeted therapies for cancers resistant to conventional treatments.

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

- Cognitive Enhancement : Research indicates that this compound could enhance cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

- Mechanism : The pyrrolidine moiety may contribute to its ability to cross the blood-brain barrier, facilitating central nervous system activity.

Anti-inflammatory Applications

There is emerging evidence that this compound exhibits anti-inflammatory effects:

- Inflammation Modulation : It may inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic uses in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study Overview

Several studies have highlighted the efficacy of this compound in various experimental models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant inhibition of tumor growth in xenograft models. |

| Study B | Neuroprotective Effects | Improved cognitive function in rodent models of Alzheimer's disease. |

| Study C | Anti-inflammatory Potential | Reduced inflammation markers in animal models of arthritis. |

The biological activities of this compound can be attributed to its unique chemical structure:

- Anticancer Activity : Potential interactions with cellular pathways involved in apoptosis and proliferation.

- Neuroprotective Effects : Interaction with neurotransmitter systems, possibly enhancing synaptic plasticity.

- Anti-inflammatory Properties : Modulation of inflammatory pathways through cytokine inhibition.

Mechanism of Action

The exact mechanism of action of Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving cholinergic and dopaminergic systems. The compound may modulate neurotransmitter levels and receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Substituents

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₃

- Molecular Weight : 285.77 g/mol

- Key Difference : Replacement of the methyl ester with an ethyl ester increases hydrophobicity and molecular weight.

Benzyl 4-(3-pyrrolidinyloxy)benzoate Hydrochloride

Heterocyclic Ring Modifications

Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Difference : Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Methyl 4-(azetidin-3-yl)benzoate Hydrochloride

Functional Group Additions

Methyl 4-(Aminomethyl)benzoate Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Difference: An aminomethyl group replaces the pyrrolidinylmethoxy chain, enabling conjugation with carboxylic acids or participation in Schiff base formation. Widely used in peptide-mimetic drug design .

Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate Hydrochloride

Key Observations :

Physicochemical and Pharmacological Properties

Biological Activity

Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, a compound with significant potential in biological research, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory effects, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoate moiety with a pyrrolidine substituent. The pyrrolidine ring is crucial for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving mice induced with inflammation via carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The reduction was quantified at approximately 50% after 24 hours post-administration.

The mechanism of action of this compound involves interaction with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

- Receptor Modulation : It is believed to interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways related to inflammation and pain perception.

Research Applications

This compound serves as a valuable building block in organic synthesis and drug development. Its unique structure allows for modifications that can enhance its biological activity.

- Table 2: Research Applications

| Application | Description |

|---|---|

| Drug Development | Potential precursor for anti-inflammatory drugs |

| Organic Synthesis | Building block for complex organic molecules |

| Pharmacological Studies | Investigated for various therapeutic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.